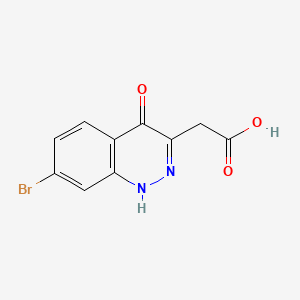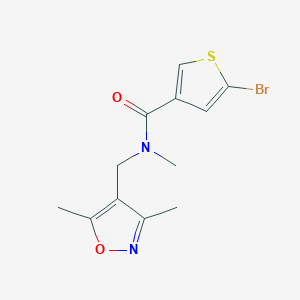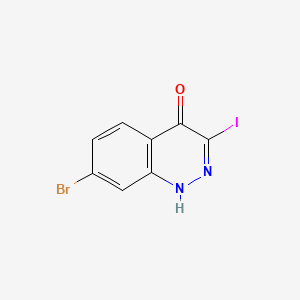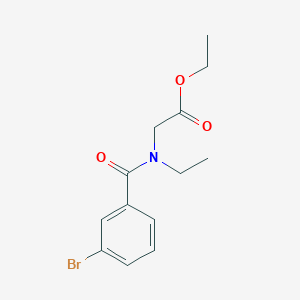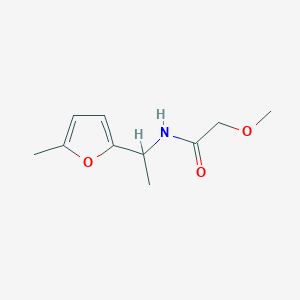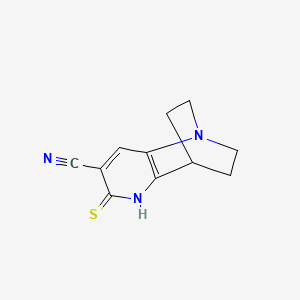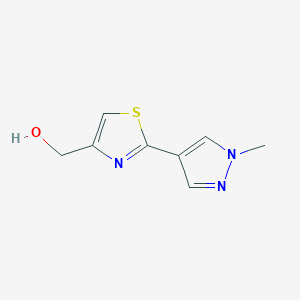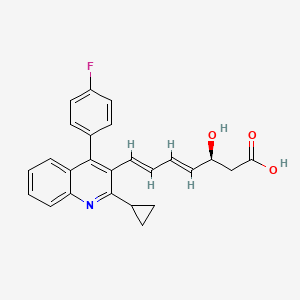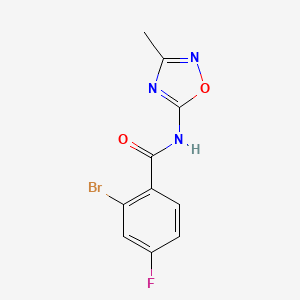
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and fluorine atoms, as well as an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the bromination and fluorination of a benzene derivative. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Material Science: The compound’s unique structure makes it useful for developing new materials with specific properties.
Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with different substituents, such as:
- 2-bromo-4-fluoro-N-methylbenzamide
- 2-bromo-4-fluoro-N-phenylbenzamide
Uniqueness
What sets 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide apart is the presence of the oxadiazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable for applications that require specific interactions or stability.
Properties
Molecular Formula |
C10H7BrFN3O2 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7BrFN3O2/c1-5-13-10(17-15-5)14-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,14,15,16) |
InChI Key |
IIFNFKUJJUMTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[19-ethyl-19-hydroxy-10-(1-hydroxypropyl)-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14901253.png)
![(9H-Pyrido[3,4-b]indol-1-yl)methanamine](/img/structure/B14901257.png)
